molecular formula C12H14BNO2 B1355235 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile CAS No. 214360-45-9

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Cat. No. B1355235
M. Wt: 215.06 g/mol
InChI Key: RTYUBKQTFNAFQC-UHFFFAOYSA-N
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Description

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a chemical compound with the molecular formula C11H13BN2O2 . It is also known as 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane .


Molecular Structure Analysis

The molecular structure of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile consists of a benzonitrile group attached to a 1,3,2-dioxaborinane ring, which is further substituted with two methyl groups .

Scientific Research Applications

Suzuki Cross-Coupling Reactions

The compound 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile shows significant application in Suzuki cross-coupling reactions. It is particularly useful when dealing with sterically hindered arylboronic esters, aiding in the synthesis of biaryls. The optimization of this process, as detailed by Chaumeil et al. (2000), involves using anhydrous benzene at reflux with sodium phenoxide and Pd(PPh3)4 as a catalyst to achieve good yields (Chaumeil, Signorella, & Drian, 2000).

Nickel Precatalysts for Cross-Coupling

Jezorek et al. (2014) explored the use of air-stable nickel precatalysts for the cross-coupling of aryl sulfamates with aryl neopentylglycolboronates, demonstrating the compound’s efficacy at room temperature. Their research highlighted the role of this compound in facilitating faster and more efficient cross-coupling reactions (Jezorek et al., 2014).

Synthesis of Phosphorous-Containing Compounds

Xia et al. (2006) focused on the synthesis of novel phosphorous-containing biphenol using a compound closely related to 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile. This synthesis has implications for the development of flame-retardant materials in epoxy resins, showcasing the compound's potential in creating materials with enhanced safety features (Xia et al., 2006).

Catalytic Reduction of Dioxygen

Kadish et al. (2008) investigated Co(III) corroles containing bulky substituents, including a compound similar to 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, for the catalytic reduction of dioxygen. Their study revealed significant insights into the oxidation states and catalytic activities of these compounds in different environments, which is crucial for understanding their role in chemical transformations (Kadish et al., 2008).

properties

IUPAC Name

3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BNO2/c1-12(2)8-15-13(16-9-12)11-5-3-4-10(6-11)7-14/h3-6H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYUBKQTFNAFQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584636
Record name 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

CAS RN

214360-45-9
Record name 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214360-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Cyanophenyl)boronic acid, neopentyl glycol ester
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Xu, Z Dong, Q Zhang, N Deng, SY Li… - The Journal of Organic …, 2022 - ACS Publications
The versions of Miyaura borylation and protoboration of alkynes catalyzed by low loadings of palladium (400 mol ppm = 0.04 mol %) have been developed. These transformations have …
Number of citations: 1 pubs.acs.org

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